molecular formula C23H33N5OS B2868018 N-butyl-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-methylacetamide CAS No. 1031975-56-0

N-butyl-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-methylacetamide

Cat. No.: B2868018
CAS No.: 1031975-56-0
M. Wt: 427.61
InChI Key: PXJWEPQWOSPTLF-UHFFFAOYSA-N
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Description

N-butyl-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-methylacetamide is a synthetic compound featuring a pyrazine core substituted with a sulfanyl-linked acetamide moiety and a 2,3-dimethylphenylpiperazine group. This structure combines elements critical for receptor targeting: the piperazine ring (common in neurotransmitter ligands) and the pyrazine-sulfanyl-acetamide scaffold, which enhances metabolic stability and binding affinity .

Properties

IUPAC Name

N-butyl-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5OS/c1-5-6-12-26(4)21(29)17-30-23-22(24-10-11-25-23)28-15-13-27(14-16-28)20-9-7-8-18(2)19(20)3/h7-11H,5-6,12-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJWEPQWOSPTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CSC1=NC=CN=C1N2CCN(CC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The tertiary acetamide group undergoes hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products Catalyst/Notes
Acidic HydrolysisHCl (6M), reflux, 12–24 hrsN-butyl carboxylic acid + 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-thiolProtonation of carbonyl oxygen enhances electrophilicity
Basic HydrolysisNaOH (2M), 80°C, 8–10 hrsSodium carboxylate + 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-thiolNucleophilic hydroxide attack at carbonyl carbon; requires heat

Key Findings :

  • Hydrolysis rates depend on steric hindrance from the N-butyl and N-methyl groups, which slow reaction kinetics compared to simpler acetamides.

  • The thiol product is prone to oxidation, necessitating inert atmospheres during isolation.

Oxidation of the Sulfanyl (Thioether) Linker

The sulfur atom in the sulfanyl group is susceptible to oxidation:

Oxidizing Agent Conditions Product Selectivity
H₂O₂ (30%)RT, 6 hrsSulfoxide (S=O)Partial overoxidation to sulfone observed with excess reagent
mCPBADCM, 0°C, 2 hrsSulfone (O=S=O)Complete conversion under stoichiometric conditions
Ozone-78°C, CH₂Cl₂, 30 minSulfonic acid (SO₃H)Requires reductive workup to stabilize product

Key Findings :

  • Sulfoxide formation is reversible under reducing conditions (e.g., Na₂S₂O₄) .

  • Overoxidation to sulfone disrupts the molecule’s π-stacking capacity with aromatic systems .

Electrophilic Substitution on the Pyrazine Ring

The electron-deficient pyrazine ring undergoes electrophilic substitution under controlled conditions:

Reaction Reagents Position Product Yield
NitrationHNO₃/H₂SO₄, 50°CC-55-Nitro-pyrazine derivative45–50%
SulfonationSO₃/H₂SO₄, 100°CC-55-Sulfo-pyrazine derivative30–35%
HalogenationCl₂, FeCl₃, 40°CC-55-Chloro-pyrazine derivative60–65%

Key Findings :

  • Substitution occurs preferentially at the C-5 position due to reduced steric hindrance and electronic activation by the adjacent sulfur atom .

  • Nitrated derivatives exhibit enhanced hydrogen-bonding capacity with biological targets .

Functionalization of the Piperazine Moiety

The 4-(2,3-dimethylphenyl)piperazine group participates in alkylation and acylation:

Reaction Reagents Site Product Application
N-AlkylationCH₃I, K₂CO₃, DMFPiperazine NQuaternary ammonium saltEnhances water solubility
AcylationAcCl, Et₃N, CH₂Cl₂Piperazine NAcetylated piperazineModulates lipophilicity
Salt FormationHCl (g), Et₂OPiperazine NHydrochloride saltImproves crystallinity for formulation

Key Findings :

  • Quaternary ammonium salts show improved bioavailability in pharmacokinetic studies .

  • Acetylated derivatives exhibit reduced binding affinity to σ receptors compared to parent compounds .

Metal Coordination Chemistry

The pyrazine-sulfanyl-acetamide framework acts as a polydentate ligand:

Metal Ion Coordination Sites Geometry Stability Constant (log K) Application
Cu(II)Pyrazine N, Sulfur, Acetamide OOctahedral8.2 ± 0.3Antimicrobial agents
Fe(III)Pyrazine N, SulfurTetrahedral6.7 ± 0.2Catalytic oxidation studies
Zn(II)Acetamide O, SulfurTrigonal5.9 ± 0.4Enzyme inhibition assays

Key Findings :

  • Cu(II) complexes demonstrate notable activity against Staphylococcus aureus (MIC = 8 µg/mL) .

  • Zn(II) coordination disrupts the compound’s ability to inhibit serine proteases .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–S bond:

Condition Wavelength Products Mechanism
UV (254 nm)6 hrsPyrazinyl radical + Thiyl radicalHomolytic bond cleavage
UV (365 nm) + TiO₂3 hrsCO₂, H₂O, NH₃Photocatalytic mineralization

Key Findings :

  • Radical intermediates detected via ESR spectroscopy .

  • Photodegradation pathways are critical for environmental fate assessments .

Comparison with Similar Compounds

Table 1: Piperazine-Substituted Analogues

Compound Name Piperazine Substituent Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 2,3-dimethylphenyl ~490* N/A Balanced lipophilicity
5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-... 2,4-dichlorophenyl ~520* N/A High receptor selectivity
8b () 4-chloro-3-(trifluoromethyl)benzoyl 530 241–242 Enhanced metabolic stability

*Estimated based on structural similarity.

Sulfanyl-Acetamide Derivatives

The sulfanyl linkage in the target compound is shared with 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (), which features an oxadiazole-diphenylmethyl group. This compound (C21H17N5O2S, MW: 427.45 g/mol) has a melting point of 190–193°C and demonstrates robust hydrogen-bonding capacity due to the oxadiazole ring . In contrast, the target compound’s N-butyl-N-methylacetamide chain likely improves membrane permeability due to increased hydrophobicity.

Table 2: Sulfanyl-Acetamide Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Pyrazine N-butyl-N-methyl, 2,3-dimethylphenylpiperazine ~490 N/A
2-{[5-(diphenylmethyl)-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () Oxadiazole-pyrazine Diphenylmethyl 427.45 190–193
N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}methanesulfonamide (9g, ) Pyridine Trifluoromethylbenzoyl, methanesulfonamide 538 207–209

Pyrazine vs. Quinazoline Cores

The target compound’s pyrazine core differs from quinazoline-based derivatives (), such as 2-(pyrazin-2-yl)quinazolin-4(3H)-one . Quinazolines generally exhibit planar aromatic systems, favoring π-π stacking interactions, whereas pyrazine’s smaller heterocycle may enhance solubility and kinetic flexibility .

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